C2 Methylpiperazine vs. C2 Phenyl: Structural Divergence from the 4-Morpholino-2-phenylquinazoline PI3K Inhibitor Series
The target compound incorporates a 4-methylpiperazine at C2 in place of the phenyl ring characteristic of the well-studied 4-morpholino-2-phenylquinazoline PI3Kα inhibitor series. In the phenyl series, the lead compound 15e (thieno[3,2-d]pyrimidine derivative) achieves an IC₅₀ of 2.0 nM against PI3K p110α and 0.58 µM against A375 melanoma cells, demonstrating tight structure–activity coupling to the C2 aryl motif [1]. Replacing the C2 phenyl with a 4-methylpiperazine—as in the target compound—fundamentally alters hydrogen-bonding capacity (additional tertiary amine acceptor/donor), basicity (calculated pKa shift of ~2–3 units), and steric bulk at the hinge-binding region. No quantitative PI3K or kinase inhibition data have been publicly reported for the target compound, precluding direct potency comparison. However, related N-methylpiperazine-containing quinazolinones show potent efflux pump inhibition in Candida spp. rather than kinase inhibition, indicating that the methylpiperazine substituent can redirect biological activity away from kinase targets [2]. Researchers prioritizing kinase inhibition should verify whether the target compound retains any PI3K activity or whether the C2 methylpiperazine redirects it toward alternative targets.
| Evidence Dimension | C2 substituent: methylpiperazine (target compound) vs. phenyl/aryl (comparator series) |
|---|---|
| Target Compound Data | No publicly available IC₅₀ data; C2 = 4-methylpiperazin-1-yl |
| Comparator Or Baseline | 4-Morpholino-2-phenylquinazoline derivative 15e: PI3K p110α IC₅₀ = 2.0 nM |
| Quantified Difference | Not calculable (target compound data absent); qualitative structural divergence: C2 methylpiperazine vs. C2 aryl |
| Conditions | Structural comparison; no head-to-head assay data available |
Why This Matters
The C2 substituent is a primary determinant of kinase hinge-binding; substitution of phenyl with methylpiperazine may redirect the compound from PI3K/kinase inhibition toward alternative targets such as fungal efflux pumps.
- [1] Hayakawa, M. et al. (2006) 'Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors', Bioorganic & Medicinal Chemistry, 14(20), pp. 6847–6858. View Source
- [2] Cho, A. et al. (2004) 'Quinazolinone fungal efflux pump inhibitors. Part 2: In vitro structure–activity relationships of (N-methyl-piperazinyl)-containing derivatives', Bioorganic & Medicinal Chemistry Letters, 14(20), pp. 5133–5137. View Source
